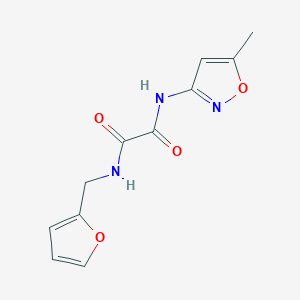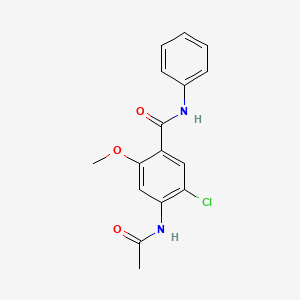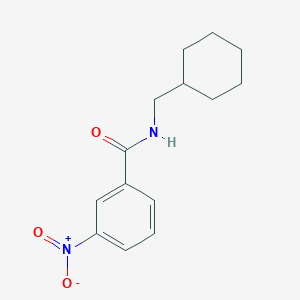![molecular formula C16H15N5OS B4387222 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
Overview
Description
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is a chemical compound that belongs to the class of tetrazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mechanism of Action
The exact mechanism of action of 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes. It may also act by disrupting the cell membrane integrity and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide exhibits several biochemical and physiological effects. It has been found to possess potent antimicrobial, antifungal, and antitumor activities. It has also been reported to exhibit anti-inflammatory and analgesic properties. Moreover, it has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide in lab experiments is its potent antimicrobial, antifungal, and antitumor activities. It also exhibits significant anti-inflammatory and analgesic properties. Moreover, it is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions that can be explored in the field of 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. One of the potential areas of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of its potential applications in material science, such as the synthesis of novel polymers and catalysts. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various disease conditions.
Scientific Research Applications
2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Studies have shown that this compound exhibits significant antimicrobial, antifungal, and antitumor activities. It has also been found to possess potent anti-inflammatory and analgesic properties. Moreover, it has been reported to act as an inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body.
properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-12-7-5-6-10-14(12)21-16(18-19-20-21)23-11-15(22)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRBRTZAHVDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-morpholinyl)ethyl]thio}-6-phenyl-1,2,4-triazine](/img/structure/B4387141.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4387144.png)


![N-[3-(allyloxy)phenyl]-3-nitrobenzamide](/img/structure/B4387164.png)

![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387210.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4387229.png)